molecular formula C24H34N4O3 B2596529 N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-10-4

N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2596529
CAS No.: 872861-10-4
M. Wt: 426.561
InChI Key: PVOKNFOXTIMGGY-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C24H34N4O3 and its molecular weight is 426.561. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have synthesized various derivatives of compounds structurally related to N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide to explore their pharmacological activities. For instance, a study conducted by Hirakawa et al. (1998) focused on the synthesis and evaluation of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings. These compounds were designed to assess histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. One of the derivatives, 2-Furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridylox]- (Z)-2-butenyl]acetamide, showed potent activity, highlighting the potential of such derivatives in developing new therapeutic agents (Hirakawa et al., 1998).

Antibacterial Potentials

The synthesis and evaluation of antibacterial activities of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were explored by Iqbal et al. (2017). These compounds demonstrated moderate inhibitory effects against various bacterial strains, suggesting their potential as frameworks for developing new antibacterial agents. This study provides an example of how structurally related compounds can be synthesized and assessed for their potential in treating bacterial infections (Iqbal et al., 2017).

Antiepileptic Activity

Kenda et al. (2004) discovered 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity, highlighting the importance of the carboxamide moiety on the pyrrolidone acetamide scaffold for affinity to a brain-specific binding site. This research underlines the potential of such compounds in the development of treatments for epilepsy and other central nervous system diseases, offering insights into how derivatives of this compound could be applied in therapeutic contexts (Kenda et al., 2004).

Mechanism of Action

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-3-26(4-2)14-10-13-25-24(31)23(30)20-17-28(21-12-7-6-11-19(20)21)18-22(29)27-15-8-5-9-16-27/h6-7,11-12,17H,3-5,8-10,13-16,18H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOKNFOXTIMGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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